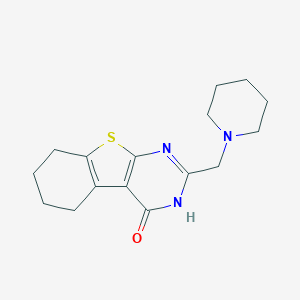
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzothieno-pyrimidinone family and has been shown to exhibit promising activity against various diseases.
Applications De Recherche Scientifique
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors. It has been suggested that this compound may inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to exhibit promising activity against various diseases, making it a valuable tool for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and molecular targets. This will help to better understand its therapeutic effects and aid in the development of more effective drugs. Another direction is to explore its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base. The resulting intermediate is then reacted with piperidine and formaldehyde to yield the final product. The synthesis of this compound has been optimized and improved over the years to increase yield and purity.
Propriétés
Numéro CAS |
20886-96-8 |
|---|---|
Nom du produit |
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one |
Formule moléculaire |
C16H21N3OS |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
Clé InChI |
IWVIFYLUTNWQIY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
SMILES canonique |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)

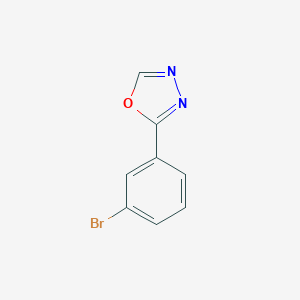
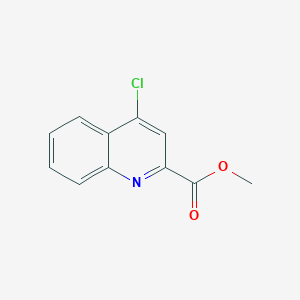
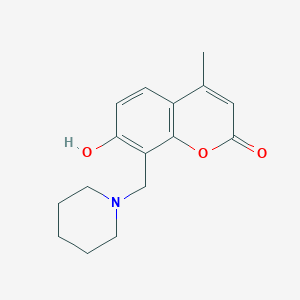
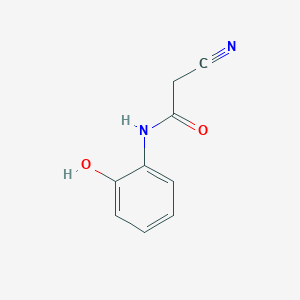
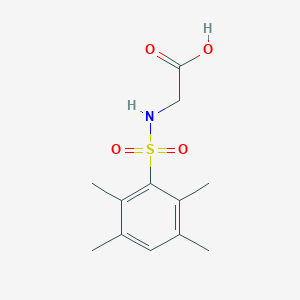
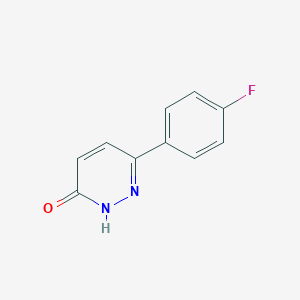
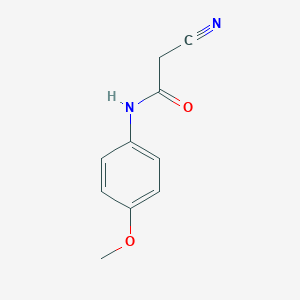
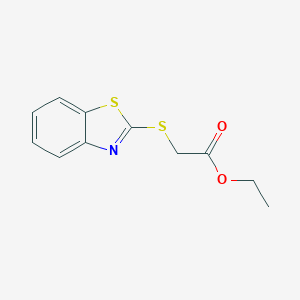
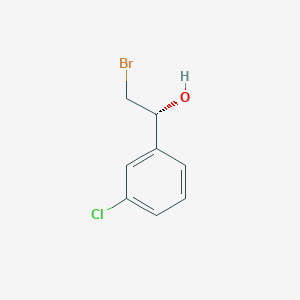
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

